

A Comparative Analysis of the Toxicity Profiles of Isooctanoic Acid and Its Isomers

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Compound of Interest

Compound Name: *Isooctanoic acid*

Cat. No.: *B1218633*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of **isooctanoic acid** and its various isomers. The information presented is collated from a range of toxicological studies and databases to support researchers and professionals in the fields of drug development, chemical safety, and toxicology. This document summarizes key toxicity endpoints, details the experimental methodologies used in these assessments, and provides a visualization of a key signaling pathway involved in the toxicity of some of these compounds.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for **isooctanoic acid** and several of its isomers. It is important to note that for many of the specific methylheptanoic acid isomers, comprehensive toxicity data is not readily available in the public domain.

Compound	CAS Number	Test Species	Route of Exposure	Toxicity Endpoint	Value	Reference(s)
Isooctanoic Acid (mixture of isomers, primarily 6-methylheptanoic acid)	25103-52-0	Rodent	Oral	LD50	> 1,000 mg/kg bw	[1]
n-Octanoic Acid	124-07-2	Rat	Oral	LD50	> 2,000 mg/kg bw	
Rabbit	Dermal	LD50	> 5,000 mg/kg bw			
2-Ethylhexanoic Acid	149-57-5	Rat	Oral	LD50	2,043 - 3,640 mg/kg bw	[2]
Rabbit	Dermal	LD50	1,260 mg/kg bw			
Rat	Inhalation	LC50	> 2,356 mg/m ³ (6h)			
Rat	Oral (Developmental)	NOAEL	100 mg/kg bw/day	[2]		
3,5,5-Trimethylhexanoic Acid	3302-10-1	Rat	Oral	LD50	1,160 - 3,135 mg/kg bw	[3]
Cekanoic C8 Acid (complex isomeric mixture,	25103-52-0	Rat	Oral (Maternal Toxicity)	NOAEL	400 mg/kg/day	[4][5]

primarily
dimethyl
hexanoic
acid)

Rat	Oral (Developmental Toxicity)	NOAEL	800 mg/kg/day	[4][5]	
2-Methylheptanoic Acid	1188-02-9	-	-	-	No data available
3-Methylheptanoic Acid	53663-30-2	-	-	-	No data available
4-Methylheptanoic Acid	-	-	-	-	No data available
5-Methylheptanoic Acid	1070-68-4	-	-	-	No data available
6-Methylheptanoic Acid	929-10-2	-	-	-	No data available [6]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.[7][8][9][10][11]

- Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used. [\[7\]](#)
- Housing and Feeding: Animals are housed in standard cages with access to food and water ad libitum, except for a brief fasting period before administration of the test substance. [\[7\]](#)
- Dose Administration: The test substance is administered in a single oral dose via gavage. The study follows a stepwise procedure where the outcome of dosing at one level determines the dose for the next animal(s). [\[8\]](#)
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. [\[8\]](#)
- Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. [\[8\]](#)

Acute Dermal Toxicity (OECD 402)

This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin. [\[3\]](#)[\[5\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used. Typically, one sex (females) is sufficient. [\[14\]](#)
- Preparation of Animals: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals. [\[14\]](#)
- Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period. [\[13\]](#)
- Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly. [\[13\]](#)
- Pathology: All animals are subjected to a gross necropsy at the end of the study. [\[13\]](#)

Acute Inhalation Toxicity (OECD 403)

This method is used to assess the toxicity of a substance upon inhalation.[15][16][17][18][19]

- Test Animals: Young adult rats are the preferred species.[17]
- Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a defined period, typically 4 hours.[15][16]
- Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[16]
- Pathology: A gross necropsy is performed on all animals at the end of the observation period.[17]

Skin Irritation/Corrosion (OECD 404)

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[20][21][22][23][24]

- Test Animals: The albino rabbit is the preferred species.[23]
- Application: A single dose of the test substance is applied to a small area of shaved skin and covered with a gauze patch for a 4-hour exposure period.[23]
- Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[21]

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[1][2][4][25][26]

- Test Animals: Healthy young adult albino rabbits are used.[2]
- Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[2]

- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva. The reversibility of any lesions is assessed over a period of up to 21 days.[\[26\]](#)

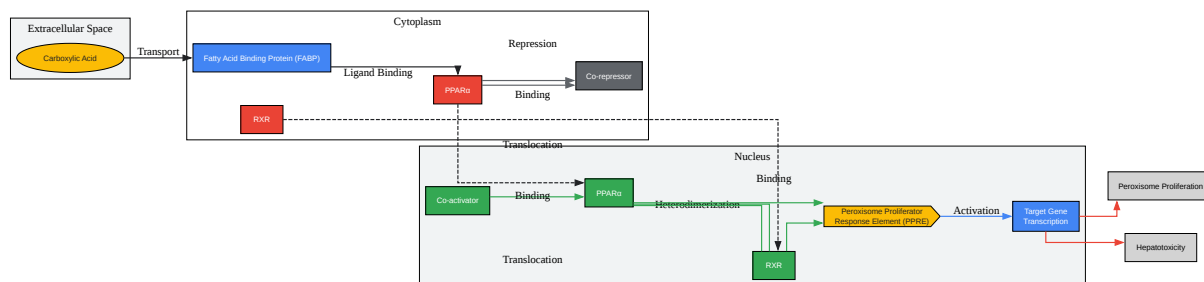
Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the potential of a substance to cause adverse effects on the developing embryo or fetus.[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

- Test Animals: The rat is the preferred rodent species, and the rabbit is the preferred non-rodent species. Mated females are used.[\[28\]](#)
- Dose Administration: The test substance is administered daily by an appropriate route (typically oral gavage) to pregnant females during the period of organogenesis.[\[27\]](#)
- Maternal and Fetal Evaluation: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption. Near term, the fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.[\[30\]](#)

Signaling Pathway Visualization

Certain carboxylic acids, including some isomers of **isooctanoic acid**, are known to be peroxisome proliferators. This effect is primarily mediated through the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) signaling pathway. Activation of this pathway can lead to an increase in the size and number of peroxisomes in liver cells and may be associated with hepatotoxicity in rodents.[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)



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Caption: PPARα signaling pathway activation by carboxylic acids.

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